molecular formula C14H14O4S B6380326 2-Methoxy-5-(4-methylsulfonylphenyl)phenol CAS No. 1261927-39-2

2-Methoxy-5-(4-methylsulfonylphenyl)phenol

Cat. No.: B6380326
CAS No.: 1261927-39-2
M. Wt: 278.33 g/mol
InChI Key: PRFTXVSISVHYQG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C14H14O4S. It is known for its unique structural properties, which include a methoxy group and a methylsulfonylphenyl group attached to a phenol ring.

Properties

IUPAC Name

2-methoxy-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14-8-5-11(9-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFTXVSISVHYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685740
Record name 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-39-2
Record name 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylsulfonylphenyl)phenol typically involves the reaction of 2-methoxyphenol with 4-methylsulfonylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methoxy-5-(4-methylsulfonylphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methylsulfonylphenyl)phenol
  • 2-Methoxy-5-(4-methylphenyl)phenol
  • 2-Methoxy-5-(4-sulfonylphenyl)phenol

Uniqueness

2-Methoxy-5-(4-methylsulfonylphenyl)phenol is unique due to its specific structural features, such as the combination of a methoxy group and a methylsulfonylphenyl group on a phenol ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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